molecular formula C10H10N2O2 B3588453 2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid

2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid

Cat. No.: B3588453
M. Wt: 190.20 g/mol
InChI Key: RFHWILNBDMLOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Benzimidazole (B57391) Scaffold in Heterocyclic Chemistry

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, represents a cornerstone in the field of medicinal chemistry. researchgate.netijpsr.comresearchgate.net This structural motif is considered a "privileged scaffold" because of its remarkable ability to bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. nih.govresearchgate.netresearchgate.net The versatility of the benzimidazole nucleus allows for the synthesis of a vast library of derivatives with diverse therapeutic applications. nih.gov

The inherent stability and bioavailability of the benzimidazole core make it an attractive framework for drug development. researchgate.net Its structure is an isostere of naturally occurring nucleotides, which enables favorable interactions with biological macromolecules like proteins and enzymes. researchgate.net Consequently, benzimidazole derivatives have been extensively investigated and developed as potent agents for a range of medical conditions. The documented biological activities include antibacterial, antiviral, anticancer, anti-inflammatory, anthelmintic, and antihistaminic properties, among others. nih.govnih.gov The ease of synthesis and the possibility of substitution at various positions on the ring system further enhance its importance, allowing chemists to fine-tune the pharmacological profile of new drug candidates. nih.gov Research has particularly focused on 2-substituted benzimidazoles, which have been extensively explored for their therapeutic potential. nih.gov

Overview of Carboxylic Acid Functionalization in Organic Molecules

The carboxylic acid group (–COOH) is a fundamental functional group in organic chemistry, characterized by a carbonyl group (C=O) and a hydroxyl group (–OH) attached to the same carbon atom. msu.edu This combination imparts a high degree of polarity to the functional group, primarily due to the polarized C=O and O-H bonds. ijaem.net A key characteristic of carboxylic acids is their ability to act as hydrogen bond donors and acceptors, which significantly influences their physical properties, such as boiling points and solubility, and their interactions with other molecules, including biological receptors. ijaem.net

In the context of molecular design and synthesis, carboxylic acid functionalization is a powerful tool. The acidity of the hydroxyl proton allows for the formation of carboxylate salts, which can enhance aqueous solubility. msu.edu Furthermore, the carboxylic acid group is highly versatile and can be converted into a wide array of other functional groups, such as esters, amides, and acid halides. This reactivity is crucial for building more complex molecular architectures. msu.edu In recent years, carboxylic acids have also gained prominence as directing groups in C-H activation reactions, providing an efficient pathway to functionalize otherwise inert bonds in a molecule. researchgate.net This adaptability makes the carboxylic acid group an invaluable component in the synthesis of pharmaceuticals and other functional organic materials, enabling the modulation of a molecule's chemical and biological properties. princeton.edu

Research Landscape of 2-Substituted Benzimidazole Acetic Acid Compounds

The strategic combination of the benzimidazole scaffold with a carboxylic acid function, particularly an acetic acid moiety at the 2-position, has given rise to a class of compounds with significant research interest. These 2-substituted benzimidazole acetic acid derivatives merge the biological versatility of the benzimidazole core with the physicochemical and reactive properties of the carboxylic acid group.

Research into these compounds has revealed a range of biological activities. For instance, novel series of carboxylic acid benzimidazole derivatives have been synthesized and screened for analgesic and in-vitro anti-inflammatory activity. researchgate.net In some cases, compounds from these series were found to be equipotent to established drugs like Indomethacin. researchgate.net The synthesis of these molecules often involves the condensation reaction between an o-phenylenediamine (B120857) derivative and a dicarboxylic acid or its derivative. A common synthetic route involves refluxing the appropriate o-phenylenediamine with malonic acid in the presence of an acid catalyst.

The table below summarizes selected research findings on 2-substituted benzimidazole acetic acid derivatives, highlighting their therapeutic potential.

Compound StructureInvestigated ActivityKey Findings
2-((p-Chlorostyryl)-3-acetic acid)-1H-benzimidazoleAnalgesic, Anti-inflammatoryFound to be equipotent to Indomethacin at a 50 mg/kg dose. Showed effective analgesic response and potent in-vitro anti-inflammatory action by inhibiting protein denaturation. researchgate.net
Various 2-substituted-3-acetic acid benzimidazolesAnalgesic, Anti-inflammatorySeveral derivatives demonstrated significant analgesic and anti-inflammatory responses. researchgate.net
4'-(6-Methoxy-2-substituted-benzimidazole-1-ylmethyl)-biphenyl-2-carboxylic acidsAntihypertensiveA series of compounds were synthesized and characterized, indicating research into cardiovascular applications. srrjournals.com

This active area of research underscores the potential of 2-substituted benzimidazole acetic acids as scaffolds for the development of new therapeutic agents. The ability to modify both the benzimidazole ring and the acetic acid side chain provides a rich platform for further investigation and optimization of biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methyl-1H-benzimidazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-2-3-7-8(4-6)12-9(11-7)5-10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHWILNBDMLOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 6 Methyl 1h Benzo D Imidazol 2 Yl Acetic Acid and Its Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid identifies two primary strategic disconnections. The most common approach involves disconnecting the C-N bonds of the imidazole (B134444) ring. This leads back to the key starting material, 4-methyl-1,2-phenylenediamine, and a three-carbon synthon that can provide the C-2 and acetic acid carbons, such as malonic acid or its derivatives. This strategy is based on the classical Phillips-Ladenburg synthesis of benzimidazoles.

An alternative disconnection breaks the C-C bond between the benzimidazole (B57391) C-2 position and the adjacent methylene (B1212753) group of the acetic acid moiety. This approach begins with a pre-formed 6-methyl-1H-benzimidazole ring, which is then functionalized at the C-2 position. This could involve several pathways, such as the conversion of a 2-methyl group into the desired side chain or the reaction of a 2-lithiated or 2-halomethyl benzimidazole with an appropriate electrophile. Each of these retrosynthetic pathways suggests distinct forward-synthetic strategies, which are explored in the subsequent sections.

Classical Condensation Reactions in Benzimidazole Formation

The formation of the benzimidazole ring system is most frequently accomplished through the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile, which can range from carboxylic acids to aldehydes.

Cyclocondensation Approaches Utilizing o-Phenylenediamines and α-Ketoacids/Derivatives

The Phillips-Ladenburg reaction represents a cornerstone of benzimidazole synthesis, involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions and often at high temperatures. colab.wsresearchgate.netsemanticscholar.org For the synthesis of the target compound, this method is adapted by reacting 4-methyl-1,2-phenylenediamine with a malonic acid derivative. A highly effective and direct route involves the condensation with diethyl malonate. This reaction typically proceeds by heating the reactants, often without a solvent or in a high-boiling solvent, to yield ethyl 2-(6-methyl-1H-benzo[d]imidazol-2-yl)acetate. semanticscholar.orgresearchgate.net This ester is a direct precursor to the desired carboxylic acid and can be isolated before hydrolysis.

Another approach utilizes dicarboxylic acids directly with the diamine. Microwave-assisted methods have been shown to shorten reaction times and improve yields for the condensation of o-phenylenediamine with various dicarboxylic acids in the presence of catalysts like alumina-methanesulfonic acid (AMA). researchgate.net

ReactantsC2-SynthonConditionsProductRef.
o-PhenylenediamineDiethyl malonateHeat, 120 °C, oil bathEthyl 2-(1H-benzo[d]imidazol-2-yl)acetate semanticscholar.orgresearchgate.net
o-PhenylenediamineDicarboxylic AcidsAlumina-methanesulfonic acid (AMA), MicrowaveBis-benzimidazoles researchgate.net
4-Methyl-1,2-phenylenediamineMalonic Acid4N HCl, RefluxThis compoundN/A

One-Pot Synthetic Strategies

Modern synthetic chemistry often favors one-pot procedures due to their efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the synthesis of 2-substituted benzimidazoles. scholarsresearchlibrary.com These typically involve the reaction of an o-phenylenediamine with an aldehyde or carboxylic acid in the presence of a catalyst. researchgate.netrsc.org Oxidative condensation of o-phenylenediamines with aldehydes using various oxidizing agents and catalysts is a common strategy. bohrium.com While many examples focus on aryl aldehydes, the principles can be extended to other substrates. For instance, an HBTU-promoted methodology allows for the one-pot conversion of various carboxylic acids into benzimidazoles under mild, acid-free conditions, achieving high yields. rsc.org

Catalyst/ReagentSubstratesConditionsYieldRef.
In(OTf)₃o-Phenylenediamine, AldehydesRoom Temperature, Solvent-freeExcellent researchgate.net
HBTUo-Phenylenediamine, Carboxylic AcidsRoom Temperature, Acid-free80-99% rsc.org
NH₄OAco-Phenylenediamine, Aromatic AldehydesAbsolute ethanolExcellent bohrium.com
Oxalic Acido-Phenylenediamine, Benzoic AcidsGrinding, EthanolGood researchgate.net

Functionalization Strategies for Acetic Acid Moiety Introduction

An alternative to building the benzimidazole ring with the side chain already attached is to first synthesize the 6-methyl-1H-benzimidazole core and then introduce the acetic acid group at the C-2 position.

Alkylation Reactions at the Benzimidazole C-2 Position

This strategy involves creating a C-C bond at the C-2 position of a pre-formed benzimidazole. One plausible, though multi-step, pathway begins with the synthesis of 2,6-dimethyl-1H-benzimidazole. The methyl group at the C-2 position could then be halogenated to form 2-(halomethyl)-6-methyl-1H-benzimidazole. Subsequent reaction with a cyanide source, such as sodium or potassium cyanide, would yield 2-(6-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile. nih.gov The final step would be the hydrolysis of the nitrile to the desired carboxylic acid.

A different alkylation approach involves the reaction of 2-mercapto-6-methyl-1H-benzimidazole with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or bromoacetate. This reaction forms ethyl 2-((6-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate. While this yields a thioether analogue, it represents a common functionalization pathway at the C-2 position. cymitquimica.com

Carboxylation and Ester Hydrolysis Pathways

The most direct and widely used method for obtaining 2-(benzimidazol-2-yl)acetic acids is through the hydrolysis of their corresponding esters. As mentioned in section 2.2.1, the condensation of 4-methyl-1,2-phenylenediamine with diethyl malonate provides ethyl 2-(6-methyl-1H-benzo[d]imidazol-2-yl)acetate. semanticscholar.orgresearchgate.net This intermediate can then be readily hydrolyzed to the target carboxylic acid. The hydrolysis is typically carried out under either acidic or basic conditions. For example, refluxing the ester with aqueous hydrochloric acid or sodium hydroxide, followed by neutralization, effectively yields the final product.

Direct carboxylation of 2,6-dimethyl-1H-benzimidazole is a more challenging transformation. While enzymatic carboxylation methods have been developed for certain aromatic compounds like phenols, their application to the C-2 methyl group of a benzimidazole is not well-established and would likely require significant methodological development. psecommunity.orgmdpi.com Therefore, the synthesis via the malonate condensation followed by ester hydrolysis remains the most practical and efficient route.

PrecursorReagentsConditionsProductRef.
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetateAqueous NaOH or HClReflux, then neutralization2-(1H-benzo[d]imidazol-2-yl)acetic acidN/A
2-(Halomethyl)-benzimidazoleNaCN or KCNSolvent (e.g., DMSO)2-(Benzimidazol-2-yl)acetonitrile nih.gov
2-(Benzimidazol-2-yl)acetonitrileAqueous Acid or BaseHeat2-(Benzimidazol-2-yl)acetic acidN/A

Synthesis of Structural Analogues and Derivatives of this compound

The strategic derivatization of the parent molecule, this compound, allows for a systematic exploration of the structure-activity relationship. Synthetic efforts are primarily directed towards modifications on the benzene (B151609) ring, alterations of the acetic acid side chain, and N-substitution reactions on the benzimidazole ring.

Modifications on the Benzene Ring (e.g., Methyl Group Position, Halogenation)

Modifications to the benzene portion of the benzimidazole ring can significantly influence the electronic and lipophilic character of the molecule. Common modifications include altering the position of the existing methyl group or introducing new substituents such as halogens or nitro groups.

The introduction of a fluorine atom onto the benzimidazole ring has been demonstrated in the synthesis of 6-(4-ethylpiperazin-1-yl)-5-fluoro-2-phenyl-1H-benzo[d]imidazole derivatives. nih.gov While not a direct modification of the target compound, this methodology, which involves the reaction of substituted o-phenylenediamines with aldehydes, can be adapted to introduce halogen atoms at various positions on the benzene ring of 2-(benzimidazol-2-yl)acetic acid analogues. nih.gov

Similarly, nitration of the benzimidazole ring system is a feasible strategy. For instance, 6-nitro-1H-benzo[d]imidazole derivatives have been synthesized through the condensation of 4-nitro-o-phenylenediamine (B140028) with appropriate carboxylic acids. researchgate.net This approach could be used to generate nitro-substituted analogues of this compound.

ModificationReagents and ConditionsResulting AnalogueReference
Halogenation (Fluorination)Substituted o-phenylenediamine, AldehydeFluoro-substituted benzimidazole nih.gov
Nitration4-nitro-o-phenylenediamine, Carboxylic acidNitro-substituted benzimidazole researchgate.net

Alterations of the Acetic Acid Side Chain

The acetic acid side chain at the 2-position of the benzimidazole ring is a prime site for modification to create esters, amides, and homologated acid derivatives. These alterations can impact the compound's polarity, solubility, and interaction with biological targets.

Esterification and Amidation: The carboxylic acid group can be readily converted to its corresponding esters and amides. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. mdpi.com Amide formation can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride, followed by reaction with a desired amine. nih.gov Direct coupling of the carboxylic acid with an amine using coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) is also a common and efficient method. unipi.it For example, a series of N-(substituted phenyl)benzamides have been synthesized from 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid by first converting the benzoic acid to its benzoyl chloride, which is then reacted with various substituted anilines. nih.gov

Chain Elongation and Functionalization: The acetic acid side chain can be extended or further functionalized. For instance, the synthesis of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives demonstrates the modification of the acetic acid moiety into a longer butenoic acid chain with an additional ketone functionality. researchgate.net This transformation typically involves the reaction of a 2-acetylbenzimidazole (B97921) derivative with a suitable reagent to introduce the additional carbon atoms and functional groups. researchgate.net Furthermore, the synthesis of 2-benzyl butanoic acid from α-ethyl cinnamic acid via catalytic hydrogenation suggests that similar strategies could be applied to create longer alkyl acid side chains on the benzimidazole core. prepchem.com

ModificationReagents and ConditionsResulting AnalogueReference
EsterificationAlcohol, Acid catalystEster derivative mdpi.com
AmidationThionyl chloride, Amine or Coupling agent (e.g., HATU), AmineAmide derivative nih.govunipi.it
Chain Elongation2-Acetylbenzimidazole, Diethyl oxalate, BaseButenoic acid derivative researchgate.net
Chain ElongationCatalytic hydrogenation of an unsaturated precursorHomologated alkyl acid prepchem.com

N-Substitution Reactions on the Benzimidazole Ring

The nitrogen atoms of the imidazole portion of the benzimidazole ring are nucleophilic and can be readily alkylated or arylated to produce a wide range of N-substituted derivatives.

N-Alkylation: The N-alkylation of benzimidazoles can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. nih.gov The regioselectivity of N-alkylation, particularly for unsymmetrically substituted benzimidazoles, can be influenced by the reaction conditions, including the choice of base and solvent. beilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation in certain indazole systems, a related heterocyclic structure. beilstein-journals.org Phase transfer catalysis has also been employed for the N-alkylation of benzodiazepine-2,4-diones, suggesting its potential applicability to the benzimidazole system. researchgate.net

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through copper-catalyzed N-arylation reactions, such as the Ullmann condensation, using aryl halides. connectjournals.com More recently, methods utilizing diaryliodonium salts as the aryl source in the presence of a copper catalyst have been developed. rsc.org These reactions provide an efficient route to N-aryl benzimidazole derivatives. N-arylation can also be used for the macrocyclization of peptides containing lysine (B10760008) residues, highlighting the versatility of this reaction. nih.gov

ModificationReagents and ConditionsResulting AnalogueReference
N-AlkylationAlkyl halide, Base (e.g., NaH)N-Alkyl benzimidazole nih.govbeilstein-journals.org
N-ArylationAryl halide, Copper catalystN-Aryl benzimidazole connectjournals.com
N-ArylationDiaryliodonium salt, Copper catalystN-Aryl benzimidazole rsc.org

Theoretical and Computational Investigations of 2 6 Methyl 1h Benzo D Imidazol 2 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic properties of a molecule at the electronic level. These methods are instrumental in understanding the structure-property relationships of novel compounds.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov Calculations are typically performed using a specific functional, such as B3LYP (Becke, three-parameter, Lee–Yang–Parr), combined with a basis set like 6-311++G(d,p) to provide a balance between accuracy and computational cost. researchgate.net Such studies begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation.

ParameterBond/AngleCalculated Value
Bond Length (Å)N1-C21.385
Bond Length (Å)C2-N31.317
Bond Length (Å)N1-C7a1.393
Bond Length (Å)C4-C51.389
Bond Angle (°)N1-C2-N3114.5
Bond Angle (°)C2-N3-C3a105.1
Dihedral Angle (°)N1-C2-C(phenyl)-C(phenyl)-179.9

This table presents illustrative data for a related benzimidazole (B57391) structure to demonstrate the outputs of DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.govrsc.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. rsc.org

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity. The table below shows representative FMO energies and reactivity descriptors for a substituted benzimidazole derivative, calculated using DFT.

ParameterValue (eV)
EHOMO-6.25
ELUMO-1.98
Energy Gap (ΔE)4.27
Ionization Potential (I)6.25
Electron Affinity (A)1.98
Electronegativity (χ)4.115
Chemical Hardness (η)2.135
Chemical Softness (S)0.234
Electrophilicity Index (ω)3.95

This table contains illustrative data for a generic benzimidazole derivative to showcase the parameters derived from FMO analysis.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and the transfer of electron density from occupied donor orbitals to unoccupied acceptor orbitals within a molecule. niscpr.res.in This analysis provides insight into the stability of the molecule arising from hyperconjugation and charge transfer interactions.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction between the donor and acceptor orbitals, leading to greater stabilization of the molecule. researchgate.net In benzimidazole derivatives, significant interactions often involve the lone pairs (LP) of nitrogen and oxygen atoms acting as donors and the antibonding π* and σ* orbitals of the ring system and substituents acting as acceptors.

For 2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid, NBO analysis would reveal charge transfer from the lone pairs of the imidazole (B134444) nitrogens and the carboxylic acid oxygens to the antibonding orbitals of the aromatic system. The table below presents typical high-stabilization E(2) interactions that might be observed in such a molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N1π(C2-N3)45.50
LP (1) N3π(C2-Cside_chain)38.21
π (C4-C5)π(C6-C7)20.15
LP (2) Ocarbonylσ(Ccarbonyl-Calpha)25.80
LP (1) Ohydroxylπ*(Ccarbonyl=Ocarbonyl)18.40

This table provides hypothetical but representative E(2) values for significant intramolecular interactions in a benzimidazole acetic acid derivative.

Molecular Modeling and Simulation

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior, conformational flexibility, and interactions with its environment.

The structure of this compound is subject to conformational flexibility and prototropic tautomerism. The benzimidazole ring itself can exist in two tautomeric forms, with the N-H proton residing on either N1 or N3. encyclopedia.pubbeilstein-journals.org In this asymmetrically substituted compound, these two forms are not equivalent. The 6-methyl group makes the N1-H tautomer (named 6-methyl) distinct from the N3-H tautomer (named 5-methyl, following IUPAC nomenclature for the resulting structure). Computational studies can determine the relative energies and thermodynamic stabilities of these tautomers. scispace.com Generally, the energy difference between such tautomers is small, and they can coexist in equilibrium.

Furthermore, conformational analysis is required to identify the preferred spatial arrangement of the acetic acid side chain. Rotation around the single bond connecting the methylene (B1212753) group to the C2 position of the benzimidazole ring gives rise to different conformers. Potential energy surface (PES) scans, performed by systematically rotating this dihedral angle and calculating the energy at each step, can identify the lowest-energy (most stable) conformers and the energy barriers between them. nih.gov The most stable conformer is typically one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding between the carboxylic acid group and an imidazole nitrogen.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. jksus.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motions and interactions. researchgate.net

For this compound, MD simulations can be used to investigate its behavior in a condensed phase, such as in a solvent or in a crystalline state. These simulations can reveal important information about intermolecular interactions, particularly hydrogen bonding. The carboxylic acid group and the N-H group of the benzimidazole ring are strong hydrogen bond donors, while the carbonyl oxygen and the imine-like nitrogen are strong acceptors.

MD simulations can be used to analyze:

Hydrogen Bond Networks: Identifying the number, lifetime, and geometry of intermolecular hydrogen bonds that form between molecules of the compound or with solvent molecules. rsc.org

Structural Stability: By monitoring metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), the stability of molecular aggregates or complexes can be assessed over the simulation time. nih.gov

Solvation Effects: Understanding how the molecule interacts with solvent molecules and how the solvent influences its conformation and tautomeric equilibrium.

Such simulations are crucial for predicting how the molecule will behave in a realistic chemical environment, which is essential for applications in materials science and medicinal chemistry. researchgate.net

Molecular Docking Studies with Protein Targets (Theoretical Binding Site Analysis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The insights gained from these simulations are crucial for understanding the structural basis of protein-ligand interactions. For derivatives of benzimidazole, to which this compound belongs, these studies have often explored their potential as inhibitors of various enzymes or as antagonists at receptor sites.

The predictive binding of benzimidazole-like structures often involves a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking with the amino acid residues within the protein's active site. The specific nature of these interactions is dictated by the three-dimensional structure of both the ligand and the protein.

Illustrative Data from Related Benzimidazole Derivatives:

To provide a conceptual understanding, the following tables present hypothetical yet plausible molecular docking data for this compound with representative protein targets, based on findings for structurally similar compounds.

Table 1: Theoretical Binding Affinities with Selected Protein Targets

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Cyclooxygenase-2 (COX-2)1CX2-8.50.25
Tyrosine Kinase (EGFR)2J6M-7.90.80
Human Carbonic Anhydrase II2CBA-7.22.50

Note: The data presented in this table is illustrative and derived from general knowledge of benzimidazole derivatives' interactions. It does not represent experimentally validated results for this compound.

Table 2: Predicted Interacting Amino Acid Residues and Bond Types

Protein TargetInteracting Amino Acid ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl
Tyrosine Kinase (EGFR)Met793, Gly796, Leu844Hydrogen Bond, Hydrophobic
Human Carbonic Anhydrase IIHis94, His96, Thr199Hydrogen Bond, Coordination with Zinc ion

Note: This table outlines potential interactions based on the known binding modes of similar compounds and serves as a theoretical model.

The acetic acid moiety of this compound is predicted to be a key player in forming hydrogen bonds with polar amino acid residues within a protein's active site. The benzimidazole core, with its fused ring system, is likely to engage in hydrophobic and pi-stacking interactions. The methyl group at the 6th position of the benzo-ring can further enhance binding through hydrophobic interactions, potentially contributing to selectivity for certain protein targets over others.

These theoretical and computational investigations, while predictive in nature, are a cornerstone in modern drug discovery and chemical biology. They provide a rational basis for prioritizing compounds for synthesis and experimental testing, thereby accelerating the process of identifying new biologically active molecules. Further dedicated in-silico and subsequent in-vitro studies are necessary to fully elucidate the specific protein targets and binding characteristics of this compound.

The Coordination Chemistry of this compound: An Uncharted Territory in Scientific Literature

The benzimidazole scaffold, a key feature of the compound , is well-known in coordination chemistry for its versatile ligational properties. Generally, benzimidazole derivatives can coordinate to metal ions through the nitrogen atoms of the imidazole ring and other donor atoms present in their substituents. The acetic acid moiety in "this compound" would theoretically provide an additional oxygen donor site, potentially allowing for various coordination modes. However, without specific experimental studies on this particular ligand, any discussion on its coordination behavior remains speculative.

Similarly, while the synthesis and characterization of metal complexes with a wide array of benzimidazole-based ligands have been extensively reported, there is a lack of specific literature detailing the synthesis, stoichiometry, and geometry of complexes formed with this compound and transition metals such as copper, cobalt, nickel, and zinc.

Furthermore, the catalytic applications of metal complexes are a significant area of research, with many benzimidazole complexes showing promise in various catalytic transformations. The potential for metal complexes of this compound to act as catalysts is plausible, but currently, there are no published studies to substantiate such applications.

Coordination Chemistry and Metal Complexation of 2 6 Methyl 1h Benzo D Imidazol 2 Yl Acetic Acid

Catalytic Applications of 2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid Metal Complexes

Investigation of Catalytic Activity in Organic Transformations

The exploration of metal complexes as catalysts for organic transformations is a cornerstone of modern chemistry, offering pathways to novel molecular architectures and more efficient synthetic routes. While the broader class of benzimidazole-containing ligands has been investigated for its utility in catalysis, specific and detailed research into the catalytic applications of metal complexes derived from this compound is not extensively documented in publicly available scientific literature.

Generally, the structural features of benzimidazole (B57391) derivatives, such as the presence of nitrogen donor atoms, make them effective ligands for a variety of transition metals. These metal complexes are often explored for their catalytic prowess in reactions such as oxidation, reduction, and carbon-carbon bond-forming cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). The methyl group at the 6-position and the acetic acid moiety at the 2-position of the benzimidazole ring in the target compound could influence the electronic and steric properties of the resulting metal complexes, thereby potentially modulating their catalytic activity and selectivity.

For instance, ruthenium complexes with benzimidazole-based ligands have been noted for their ability to catalyze oxidation reactions. In one study, a ruthenium complex of a different benzimidazole-containing ligand was shown to effectively catalyze the oxidation of (1H-benzo[d]imidazol-2-yl)methanol to its corresponding aldehyde using hydrogen peroxide as an oxidant. The study optimized reaction conditions, including temperature and catalyst-to-substrate ratios, to achieve a 70% yield. Such findings suggest that metal complexes of this compound could also exhibit interesting catalytic properties in similar transformations.

Furthermore, copper complexes containing imidazole (B134444) and iminodiacetate (B1231623) ligands have been investigated as catalysts for the oxidation of cyclohexane. The catalytic efficiency was found to be dependent on the nuclearity of the copper complex, with a dinuclear species showing higher activity. This highlights the importance of the ligand in determining the structure and, consequently, the catalytic performance of the metal complex.

While these examples provide a contextual framework, the absence of direct research on this compound metal complexes necessitates that any discussion of their specific catalytic activity remains speculative. Future research would be required to synthesize and systematically evaluate these complexes in a range of organic transformations to elucidate their catalytic potential.

Mechanistic Studies of Metal-Mediated Catalysis

A thorough understanding of the reaction mechanism is crucial for the optimization of catalytic processes and the rational design of more efficient catalysts. Mechanistic investigations of catalysis mediated by metal complexes typically involve a combination of experimental techniques (such as kinetics studies, spectroscopy, and isotopic labeling) and computational modeling.

For metal complexes of benzimidazole-containing ligands, the proposed catalytic cycles often involve the coordination of the substrate to the metal center, followed by one or more key steps such as oxidative addition, migratory insertion, reductive elimination, or electron transfer. The ligand plays a critical role in stabilizing the various oxidation states of the metal during the catalytic cycle and in influencing the stereochemistry of the products.

In the context of palladium-catalyzed cross-coupling reactions, for example, the mechanism generally involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active catalyst. The coordination of a ligand like this compound to the palladium center would be expected to influence the rates of these elementary steps.

Computational methods, particularly density functional theory (DFT), have become invaluable tools for elucidating reaction mechanisms at the molecular level. Such studies can provide insights into the structures of intermediates and transition states, as well as the energetics of different reaction pathways. For instance, DFT calculations could be employed to model the catalytic cycle of a hypothetical palladium complex of this compound in a Suzuki coupling reaction, thereby predicting the most favorable reaction pathway and identifying the rate-determining step.

However, without specific experimental or computational data for metal complexes of this compound, any proposed mechanism would be purely hypothetical and based on analogies to related systems. Detailed mechanistic studies are contingent upon the prior investigation and confirmation of the catalytic activity of these specific complexes.

Mechanistic Investigations of Biological Interactions of 2 6 Methyl 1h Benzo D Imidazol 2 Yl Acetic Acid and Its Derivatives

Enzyme Inhibition Studies (In Vitro and Mechanistic Focus)

The benzimidazole (B57391) scaffold is a common feature in many enzyme inhibitors. The specific substitutions on the benzimidazole ring and the nature of the side chain play a critical role in determining the target enzyme and the potency of inhibition.

Inhibition of Microbial Enzymes (e.g., Dihydrofolate Reductase, DNA Gyrase)

Benzimidazole derivatives have been investigated as inhibitors of essential microbial enzymes, representing a promising avenue for the development of new antimicrobial agents.

Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids and some amino acids in bacteria. Inhibition of DHFR leads to the disruption of bacterial growth. While direct studies on 2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid are not available, other substituted benzimidazoles have been shown to inhibit bacterial DHFR. The mechanism often involves the benzimidazole nucleus mimicking the pteridine (B1203161) ring of the natural substrate, dihydrofolic acid, and binding to the active site of the enzyme.

DNA Gyrase: A type II topoisomerase found in bacteria, DNA gyrase is essential for DNA replication, repair, and recombination. It is a well-established target for antibacterial drugs. Certain benzimidazole derivatives have demonstrated inhibitory activity against DNA gyrase, often by interfering with the ATP-binding site of the GyrB subunit. Molecular docking studies of some 2-substituted benzimidazoles have suggested potential interactions with key residues in the active site of DNA gyrase, leading to the inhibition of its supercoiling activity.

Studies on Eukaryotic Enzyme Targets (e.g., Topoisomerase I, Lysine (B10760008) Demethylases)

In addition to microbial targets, benzimidazole derivatives have shown activity against various eukaryotic enzymes, which is relevant for their potential use in anticancer therapy.

Topoisomerase I: This enzyme plays a vital role in relaxing DNA supercoiling during replication and transcription in eukaryotic cells. Some complex benzimidazole derivatives have been found to act as Topoisomerase I inhibitors. The proposed mechanism involves the stabilization of the covalent enzyme-DNA complex, leading to DNA strand breaks and ultimately apoptosis in cancer cells.

Lysine Demethylases (KDMs): These enzymes are involved in epigenetic regulation and have emerged as important targets in cancer therapy. Certain benzimidazole-based compounds have been identified as inhibitors of specific lysine demethylases. The inhibitory mechanism is thought to involve the coordination of the benzimidazole nitrogen atoms with the iron cofactor in the enzyme's active site, thereby blocking its catalytic activity.

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive, Non-Competitive Modes)

The mode of enzyme inhibition provides valuable insights into the mechanism of action of a compound. Kinetic studies are essential to determine whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-mode.

For related benzimidazole derivatives, various modes of inhibition have been reported depending on the enzyme and the specific inhibitor. For instance, in studies of DHFR inhibition by other benzimidazoles, competitive inhibition has been observed, where the inhibitor competes with the substrate for binding to the active site. In the case of DNA gyrase inhibitors, ATP-competitive inhibition is a common mechanism for compounds targeting the GyrB subunit. Without specific experimental data for this compound, its mode of inhibition against any particular enzyme cannot be definitively stated.

Antimicrobial Activity Studies (Mechanistic Focus)

The benzimidazole core is present in several clinically used antimicrobial agents, and numerous derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.

Mechanistic Basis of Action Against Bacterial Strains (e.g., Gram-Positive, Gram-Negative)

The antimicrobial mechanism of benzimidazole derivatives can be multifaceted. As discussed, inhibition of essential enzymes like DNA gyrase and DHFR is a key mechanism. Other proposed mechanisms include:

Disruption of Cell Wall Synthesis: Some benzimidazole compounds may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis has also been suggested as a possible mechanism of action.

Interference with Bacterial Cell Division: Some benzimidazole derivatives have been shown to target the FtsZ protein, a key component of the bacterial cell division machinery, leading to filamentation and inhibition of bacterial proliferation. nih.gov

The effectiveness against Gram-positive and Gram-negative bacteria can vary significantly depending on the specific chemical structure of the benzimidazole derivative, which influences its ability to penetrate the bacterial cell envelope.

Antifungal Mechanisms and Target Identification

Benzimidazole compounds are widely used as antifungal agents, particularly in agriculture and veterinary medicine. The primary mechanism of action for many antifungal benzimidazoles is the inhibition of β-tubulin polymerization . This disruption of microtubule formation interferes with cell division, leading to fungal cell death.

Other potential antifungal mechanisms for benzimidazole derivatives include:

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Inhibition of its synthesis can lead to increased membrane permeability and cell death. nih.govnih.gov

Disruption of Mitochondrial Function: Some compounds may interfere with the mitochondrial respiratory chain, leading to a decrease in ATP production.

It is important to reiterate that the specific antimicrobial and antifungal mechanisms of this compound have not been elucidated and would require dedicated experimental investigation.

Interactions with Biological Macromolecules

The therapeutic potential of this compound and its derivatives also extends to their interactions with other biological macromolecules, such as DNA and various proteins, which can be relevant in the context of anticancer and other activities.

The planar structure of the benzimidazole ring system is well-suited for interaction with the double helix of DNA. Such interactions can occur through two primary modes: intercalation, where the molecule inserts itself between the base pairs of the DNA, or groove binding, where the molecule fits into the minor or major groove of the DNA helix. These interactions can lead to conformational changes in the DNA, interfering with replication and transcription, and ultimately inducing cellular apoptosis.

Studies on novel 1H-benzo[d]imidazole derivatives have demonstrated their ability to bind to DNA. nih.gov Biophysical techniques such as UV absorption, fluorescence, and circular dichroism spectroscopy have been employed to characterize these interactions. nih.govacs.org For instance, thermal denaturation experiments with specific DNA oligonucleotides have shown that certain benzimidazole derivatives can increase the melting temperature (ΔTm) of the DNA, indicating a stabilization of the double helix upon binding. acs.org The extent of this stabilization is dependent on the concentration of the compound and the specific DNA sequence. acs.org Some studies suggest a preference for binding to AT-rich regions of the DNA minor groove. acs.org

Table 2: DNA Binding Characteristics of Benzimidazole Derivatives

Derivative ClassDNA Binding ModeExperimental Evidence
Novel 1H-benzo[d]imidazoles (BBZs)Minor Groove BindingUV absorption, fluorescence, circular dichroism, thermal denaturation (ΔTm increase) nih.govacs.org
Benzimidazole-based naphthalimide triazolesIntercalation/Groove BindingInferred from antibacterial and antifungal activity nih.gov

In addition to enzymatic inhibition, benzimidazole derivatives can engage in non-enzymatic binding with various proteins, which can modulate their function. Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are major transport proteins in the bloodstream and are known to bind a wide variety of drugs. The binding of a compound to serum albumin can significantly affect its pharmacokinetic profile, including its distribution and half-life.

Spectroscopic studies on the interaction between methyl benzoate (B1203000) derivatives and bovine serum albumin have revealed the formation of stable complexes. nih.gov These interactions are often characterized by a static quenching mechanism, indicating the formation of a ground-state complex. nih.gov The binding constants are typically in the order of 104 M−1, suggesting a moderate to strong interaction. nih.gov Thermodynamic analyses have indicated that hydrogen bonding and van der Waals forces often play a significant role in the binding process. nih.gov The intrinsic fluorescence of tryptophan residues in proteins like BSA can be used as a probe to study these binding events. nih.gov

Table 3: Interaction Parameters of Methyl Benzoate Derivatives with Bovine Serum Albumin (BSA)

CompoundBinding Constant (Ka)Binding Stoichiometry (n)Thermodynamic Parameters
Methyl o-methoxy p-methylaminobenzoate~104 M−1~1ΔH < 0, ΔS > 0 (indicative of hydrogen bonding and hydrophobic interactions) nih.gov
Methyl o-hydroxy p-methylaminobenzoate~104 M−1~1ΔH < 0, ΔS > 0 (indicative of hydrogen bonding and hydrophobic interactions) nih.gov

The ability of a compound to exert its biological effect is contingent upon its capacity to cross the cell membrane and reach its intracellular target. While specific studies on the cellular uptake of this compound are limited, the physicochemical properties of benzimidazole derivatives suggest that they are generally able to penetrate cell membranes. Their relatively low molecular weight and lipophilic character facilitate passive diffusion across the lipid bilayer.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Protons: The benzimidazole (B57391) ring system contains three aromatic protons. The proton at position 5 would likely appear as a doublet, coupled to the proton at position 4. The proton at position 7 would appear as a singlet, and the proton at position 4 would be a doublet. The methyl group at position 6 influences the chemical shifts of these aromatic protons.

Methyl Protons: The methyl group (-CH₃) attached to the benzene (B151609) ring at position 6 would appear as a sharp singlet, typically in the range of 2.2-2.5 ppm.

Methylene (B1212753) Protons: The methylene protons (-CH₂-) of the acetic acid group would also appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be influenced by the adjacent benzimidazole ring and the carboxylic acid group.

N-H Proton: The proton on the nitrogen of the imidazole (B134444) ring (N-H) would appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Carboxylic Acid Proton: The acidic proton (-COOH) would also be a broad singlet, typically found far downfield.

Expected ¹H NMR Data (Hypothetical)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~12.0 - 13.0 br s 1H -COOH
~11.5 - 12.5 br s 1H N-H
~7.4 - 7.6 m 2H Ar-H
~7.1 - 7.3 s 1H Ar-H
~3.8 - 4.0 s 2H -CH₂-

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment.

Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) would be the most downfield signal, typically appearing around 170-180 ppm.

Aromatic and Heterocyclic Carbons: The benzimidazole ring system has seven distinct carbon atoms. Their chemical shifts would be in the aromatic region (110-160 ppm). The carbon at position 2, attached to the acetic acid group, would have a characteristic chemical shift.

Methylene Carbon: The methylene carbon (-CH₂-) would appear further upfield.

Methyl Carbon: The methyl carbon (-CH₃) would be the most upfield signal, typically below 30 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the aromatic protons on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton's signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and can offer structural clues based on its fragmentation patterns.

Molecular Ion Detection and Fragmentation Pattern Analysis

In an MS experiment, the molecule would be ionized to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound (C₁₀H₁₀N₂O₂ = 190.19 g/mol ).

Common fragmentation pathways for this molecule would likely involve:

Loss of COOH: A significant fragment would be expected from the loss of the carboxylic acid group (a mass loss of 45 Da), resulting in a fragment ion at m/z 145.

Loss of H₂O: Loss of a water molecule (18 Da) from the molecular ion is also possible.

Cleavage of the Benzimidazole Ring: Further fragmentation would involve the characteristic breakdown of the benzimidazole ring structure.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula (C₁₀H₁₀N₂O₂). Comparing the measured exact mass to the calculated mass for this formula would confirm the elemental composition.

Expected HRMS Data (Hypothetical)

Ion Calculated m/z
[M+H]⁺ (C₁₀H₁₁N₂O₂⁺) 191.0815
[M+Na]⁺ (C₁₀H₁₀N₂O₂Na⁺) 213.0634

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental Infrared (IR) spectroscopy data, including specific absorption bands and functional group assignments, could be located for 2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid.

X-ray Crystallography for Solid-State Structure Determination

Information regarding the single-crystal X-ray diffraction, crystal packing, and intermolecular interactions of this compound is not available in the searched scientific literature.

Single Crystal X-ray Diffraction of the Compound and its Complexes

There are no published single-crystal X-ray diffraction studies for this compound or its metallic complexes. Therefore, crystallographic data such as unit cell parameters, space group, and atomic coordinates cannot be presented.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without crystal structure data, an analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonding or π-π stacking, for this compound cannot be conducted.

Advanced Applications and Functional Materials Incorporating 2 6 Methyl 1h Benzo D Imidazol 2 Yl Acetic Acid

Development of Chemosensors and Fluorescent Probes

The benzimidazole (B57391) scaffold is a prominent fluorophore and a versatile building block for the construction of chemosensors and fluorescent probes. The inherent photophysical properties of the benzimidazole ring system, combined with the potential for functionalization, allow for the design of sensors with high sensitivity and selectivity for various analytes.

Design Principles for Ion Sensing and Molecular Recognition

The design of chemosensors based on 2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid and its derivatives revolves around the integration of a recognition unit (receptor) and a signaling unit (fluorophore). In this context, the benzimidazole moiety can act as both. The primary design principles include:

Host-Guest Interactions: The acetic acid group and the nitrogen atoms of the benzimidazole ring can serve as binding sites for metal ions and anions through electrostatic interactions, hydrogen bonding, and coordination. The methyl group at the 6-position can influence the electronic properties and steric environment of the binding pocket, potentially enhancing selectivity.

Photoinduced Electron Transfer (PET): In the unbound state, a sensor might be non-fluorescent or weakly fluorescent due to PET from a donor to the fluorophore. Upon binding an analyte, the energy levels of the donor are altered, inhibiting PET and leading to a "turn-on" fluorescent response.

Excited-State Intramolecular Proton Transfer (ESIPT): Benzimidazole derivatives with adjacent proton donor/acceptor groups can exhibit ESIPT, resulting in a large Stokes shift. The binding of an analyte can disrupt this process, leading to a change in the fluorescence emission, which can be a ratiometric or "turn-off" response. For instance, a 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) was designed as a fluorescent chemosensor for Cu²⁺ and Zn²⁺, where the binding of the metal ion inhibited the ESIPT process researchgate.net.

Inhibition of Tautomerization: Some benzimidazole-based sensors exist as tautomers in solution. The coordination of a metal ion can lock the molecule in a specific tautomeric form, leading to a significant change in its fluorescence properties. A fluorescent chemosensor for Zn²⁺ based on an 8-aminoquinoline (B160924) bearing a benzimidazole moiety demonstrated a "turn-on" fluorescence response due to the inhibition of prototropic tautomerization upon complexation nih.govrsc.org.

The design of these sensors often involves creating a specific binding cavity for the target analyte. For example, a benzimidazole-based dipodal receptor was synthesized for the selective recognition of Cu²⁺ ions in an aqueous medium researchgate.net.

Spectroscopic Response to Analytes

The interaction of chemosensors derived from this compound with analytes can be monitored through various spectroscopic techniques, primarily UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy: Upon complexation with an analyte, changes in the electronic environment of the benzimidazole chromophore can lead to shifts in the absorption bands (hypsochromic or bathochromic shifts) or the appearance of new bands. A benzimidazole-based chemosensor for Cu²⁺ showed a ratiometric absorption response upon binding to the metal ion nih.gov.

Fluorescence Spectroscopy: The binding event typically results in a significant change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. For example, a novel benzimidazole-based chemosensor exhibited a "turn-on" fluorescent response for Cu²⁺ nih.gov. In another study, a benzimidazole-derived sensor showed a "turn-off" response for Cu²⁺ and a ratiometric "turn-on" response for Zn²⁺ researchgate.net. The detection limit for metal ions by such sensors can be very low, often in the micromolar range nih.govnih.gov.

Table 1: Spectroscopic Responses of Benzimidazole-Based Chemosensors for Metal Ions

Chemosensor StructureAnalyteSpectroscopic ChangeDetection Limit (μM)
2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) researchgate.netCu²⁺Fluorescence quenching ("turn-off")-
2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) researchgate.netZn²⁺Ratiometric fluorescence enhancement ("turn-on")-
Benzimidazole-based dipodal receptor researchgate.netCu²⁺Selective recognition in aqueous media9.76
Benzimidazole 8-aminoquinoline derivative nih.govrsc.orgZn²⁺"Turn-on" fluorescence response0.176
Benzimidazole bearing bidentate ligand nih.govCu²⁺Fluorescence enhancement ("turn-on") and ratiometric absorption-
Bis-benzimidazolium salt with anthraquinone (B42736) groups rsc.orgCo²⁺Fluorescence quenching and color change0.47

Integration into Polymeric and Composite Materials

The incorporation of benzimidazole moieties into polymer backbones is a well-established strategy for developing high-performance materials with enhanced thermal, mechanical, and optical properties. The bifunctional nature of this compound, possessing both an amine function within the imidazole (B134444) ring and a carboxylic acid group, makes it a promising candidate for integration into various polymer systems.

Role as Monomers or Cross-linking Agents

While direct polymerization of this compound has not been extensively reported, its structural features suggest its potential as a monomer or a cross-linking agent.

As a Monomer: The carboxylic acid group can be readily converted into other functional groups, such as an amine or an acid chloride, to facilitate its use in polycondensation reactions. For instance, benzimidazole-containing diamines are commonly used in the synthesis of polyimides by reacting with dianhydrides acs.orgresearchgate.net. The presence of the benzimidazole unit in the polymer backbone or as a side chain can significantly enhance the polymer's properties.

As a Cross-linking Agent: The carboxylic acid functionality allows for its use as a cross-linking agent for polymers containing hydroxyl or amine groups. For example, polycarboxylic acids have been used to cross-link polybenzimidazole (PBI) to improve its gas separation performance nsf.govosti.gov. The cross-linking occurs through reactions between the acid groups and the amine functionalities of the PBI chains.

Influence on Material Properties (e.g., Optical, Mechanical)

The integration of benzimidazole structures, such as that in this compound, into polymers can impart several desirable properties:

Thermal Stability: Polyimides and other polymers containing benzimidazole units are known for their exceptional thermal stability, with high glass transition temperatures (Tg) and decomposition temperatures researchgate.netrsc.org. The rigid and aromatic nature of the benzimidazole ring contributes to this stability.

Mechanical Properties: The introduction of benzimidazole moieties can enhance the mechanical strength and modulus of polymers. Polyimide fibers containing benzimidazole and benzoxazole (B165842) units have shown excellent tensile strength and modulus daneshyari.com. Polyimides with benzimidazole groups in the side chains also exhibit outstanding mechanical properties acs.org.

Optical Properties: The incorporation of bulky side groups or non-coplanar structures can improve the optical transparency of polyimides by reducing intermolecular charge transfer interactions rsc.org. The methyl group and the acetic acid side chain in the target compound could potentially disrupt polymer chain packing and enhance optical clarity.

Gas Separation Properties: Polyimides containing benzimidazole groups in the side chains have been shown to be promising materials for natural gas separation, with high CO₂ permeability and CO₂/CH₄ selectivity acs.org.

Table 2: Properties of Polyimides Containing Benzimidazole Moieties

Polymer StructureThermal PropertiesMechanical PropertiesOther Properties
Polyimides with benzimidazole groups in side chains acs.orgOutstanding thermal stabilityExcellent mechanical propertiesHigh CO₂ permeability and CO₂/CH₄ selectivity for natural gas separation.
Co-polyimide fibers with benzimidazole and benzoxazole units daneshyari.comExcellent thermal and thermo-oxidative stabilityTensile strength up to 1.74 GPa, Modulus up to 74.4 GPaImproved hydrophobic properties.
N-phenyl-poly(benzimidazole imide) rsc.orgHigh glass-transition temperature (Tg) up to 425 °CTensile strength > 100 MPa, Initial modulus > 2 GPaLow affinity for water (1.4%) and increased optical transparency.
Polyimides from diphenylpyrene dianhydride and ortho-methyl substituted diamines containing benzimidazole rsc.orgDecomposition temperatures > 493 °C, Glass transition temperatures > 336 °C-Improved gas permeability and selectivity for CO₂/CH₄.

Exploration in Advanced Catalysis Systems (Beyond Metal Complexes)

While benzimidazole derivatives are well-known for their ability to form metal complexes with catalytic activity, there is a growing interest in their application in metal-free organocatalysis enpress-publisher.com. The structural features of this compound, specifically the presence of both a hydrogen bond donor (N-H of the imidazole) and a Brønsted acid (carboxylic acid), suggest its potential as a bifunctional organocatalyst.

The principles of organocatalysis often rely on the ability of a small organic molecule to activate substrates through non-covalent interactions, such as hydrogen bonding, or through the formation of reactive intermediates. Benzimidazole derivatives have been successfully employed as organocatalysts in various asymmetric syntheses researchgate.netthieme-connect.comthieme-connect.com.

For instance, chiral guanidines derived from benzimidazoles have been used as organocatalysts in the enantioselective α-amination of 1,3-dicarbonyl compounds researchgate.net. In these systems, the benzimidazole moiety can act as a hydrogen bond donor to activate the substrate. Similarly, chiral 2-aminobenzimidazole (B67599) derivatives have been used as bifunctional organocatalysts researchgate.net.

The this compound molecule possesses the necessary functional groups to act as a bifunctional catalyst. The N-H group can act as a hydrogen bond donor to activate an electrophile, while the carboxylic acid can act as a Brønsted acid to protonate a substrate or as a hydrogen bond acceptor. This dual activation could be beneficial in reactions such as aldol (B89426) additions, Michael additions, and other asymmetric transformations thieme-connect.comthieme-connect.combeilstein-journals.org. The methyl group on the benzimidazole ring could also play a role in tuning the catalyst's steric and electronic properties, potentially influencing the stereoselectivity of the catalyzed reaction. Furthermore, benzimidazole has been shown to effectively catalyze the epoxy-acrylic acid reaction nih.gov.

Future Research Directions and Translational Perspectives Theoretical

Rational Design of Novel Benzimidazole (B57391) Acetic Acid Analogues

The rational design of novel analogues based on the 2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid scaffold is a promising avenue for developing compounds with tailored properties. Structure-activity relationship (SAR) studies on the broader benzimidazole class have shown that modifications at various positions can significantly influence biological activity. eajournals.orgscienceforecastoa.com Future research could systematically explore these modifications to create a library of novel derivatives.

Key theoretical modification strategies include:

Substitution on the Benzene (B151609) Ring: The existing methyl group at the 6-position can be replaced with a variety of other functional groups. Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) could modulate the electronic properties of the entire molecule, potentially influencing its interaction with biological targets.

Modification of the Acetic Acid Side Chain: The carboxylic acid moiety is a key feature, often involved in hydrogen bonding. It can be esterified, converted to an amide, or replaced with bioisosteres like tetrazoles to alter polarity, metabolic stability, and binding interactions.

N-1 Substitution of the Imidazole (B134444) Ring: The nitrogen atom at the 1-position of the imidazole ring is a common site for substitution. Introducing various alkyl or aryl groups could enhance lipophilicity and potentially introduce new interactions with target proteins. nih.gov

A theoretical library of such analogues could be designed to probe specific interactions and optimize desired activities, guided by the principles of medicinal chemistry.

Modification Site Proposed Substituent (R) Theoretical Rationale
Benzene Ring (Position 6) -Cl, -F, -NO2Enhance electron-withdrawing properties, potentially altering target binding affinity.
-OCH3, -NH2Introduce electron-donating properties, potentially improving biological activity.
Acetic Acid Moiety -COOCH3, -COOC2H5Increase lipophilicity and modify pharmacokinetic properties.
-CONH2, -CONHR'Introduce hydrogen bond donor/acceptor capabilities, potentially enhancing target interaction.
Imidazole Ring (N-1) -CH2CH3, -CH2PhModulate steric bulk and lipophilicity to explore binding pocket space.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of this compound and its theoretical analogues before their synthesis. researchgate.netresearchgate.net These in silico methods can save significant time and resources by prioritizing the most promising candidates for further development.

Potential computational studies include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to analyze the electronic structure, molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MESP) of the molecule. researchgate.net These calculations provide insights into the molecule's reactivity, stability, and potential interaction sites.

Quantitative Structure-Activity Relationship (QSAR): By generating a dataset of theoretically designed analogues and their predicted biological activities, QSAR models can be developed. eajournals.orgnih.govresearchgate.net These models establish a mathematical relationship between the physicochemical properties of the compounds and their activity, enabling the prediction of potency for newly designed molecules.

Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound and its analogues within the active site of a specific biological target, such as an enzyme or receptor. researchgate.netnih.gov This helps in understanding the molecular basis of interaction and in designing derivatives with improved binding.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-protein complex, assessing its stability and conformational changes over time. This offers deeper insights into the binding mechanism than static docking models.

Computational Method Predicted Property Theoretical Application
Density Functional Theory (DFT) HOMO-LUMO energy gap, MESPPredict chemical reactivity and sites for electrophilic/nucleophilic attack.
QSAR Predicted Biological Activity (e.g., IC50)Guide the design of analogues with enhanced potency.
Molecular Docking Binding Affinity, Binding PoseIdentify key interactions with a biological target and prioritize potent analogues.
Molecular Dynamics (MD) Stability of Ligand-Protein ComplexValidate docking results and understand the dynamic behavior of the interaction.

Exploration of Undiscovered Mechanistic Pathways in Biological Systems (Non-Clinical)

The benzimidazole core is known to interact with a wide range of biological targets, including enzymes and DNA. nih.gov Theoretical exploration of the mechanistic pathways for this compound could uncover novel biological activities. Based on the activities of related compounds, several hypotheses can be formulated for non-clinical investigation.

For instance, many benzimidazole derivatives are known to inhibit enzymes like topoisomerase, which is crucial for DNA replication in cancer cells. nih.gov It is conceivable that this compound or its analogues could also function as topoisomerase inhibitors. Non-clinical studies could employ DNA relaxation assays to test this hypothesis.

Furthermore, the structural similarity of benzimidazoles to purine (B94841) nucleosides suggests they might interfere with nucleic acid or protein synthesis. In vitro studies using cell-free systems or cultured cells could be designed to investigate the compound's impact on these fundamental cellular processes. The exploration of its potential to inhibit other enzymes, such as kinases or polymerases, based on computational screening, could also reveal previously unknown mechanisms of action.

Development of Novel Material Science Applications

Beyond biological applications, the unique structure of this compound makes it a candidate for novel material science applications. The nitrogen atoms in the imidazole ring and the oxygen atoms in the carboxylic acid group are excellent coordination sites for metal ions.

Theoretical applications in material science include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound could serve as an organic linker to construct coordination polymers or MOFs with various metal ions (e.g., Cu(II), Zn(II), Co(II)). mdpi.comrjptonline.org These materials could theoretically exhibit interesting properties such as porosity, luminescence, or catalytic activity. The specific geometry and properties of these materials would depend on the coordination preferences of the metal ion and the bridging nature of the benzimidazole ligand.

Corrosion Inhibitors: Benzimidazole derivatives have been studied as corrosion inhibitors for various metals. The ability of the molecule to adsorb onto a metal surface through its heteroatoms could form a protective layer, preventing corrosion. Theoretical studies could model the adsorption energy and orientation of the molecule on different metal surfaces.

Functional Polymers: The acetic acid group provides a handle for incorporating the benzimidazole moiety into polymer chains via condensation polymerization. The resulting polymers could possess enhanced thermal stability or unique optical properties derived from the benzimidazole units.

Material Type Potential Metal Ion Theoretical Property/Application
Coordination Polymer Cu(II), Zn(II)Luminescence, Catalysis
Corrosion Inhibitor Fe, AlSurface protection
Functional Polymer -Enhanced thermal stability, Optical properties

Synergistic Research Combining Synthetic, Theoretical, and Biological Disciplines

The most effective approach to unlocking the full potential of this compound lies in a synergistic research program that integrates synthetic chemistry, computational modeling, and biological evaluation. nih.gov

This integrated workflow would begin with the computational design of a focused library of analogues, as described in sections 8.1 and 8.2. The most promising candidates identified through predictive modeling would then be synthesized. These newly synthesized compounds would subsequently undergo in vitro biological screening to validate the computational predictions and identify lead compounds.

Any discrepancies between the predicted and observed activities would provide valuable feedback to refine the computational models, leading to a more accurate second generation of designed compounds. This iterative cycle of design, synthesis, and testing is a powerful strategy for accelerating the discovery of novel compounds with desired properties, whether for therapeutic or material science applications. Such a multidisciplinary approach ensures that theoretical insights are grounded in experimental reality, paving the way for the efficient translation of fundamental research into practical applications.

Q & A

Basic: What are the optimized synthetic routes for 2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid?

Answer:
The synthesis of benzimidazole derivatives typically involves condensation reactions between substituted o-phenylenediamine and carboxylic acid derivatives. For this compound, a plausible route includes:

  • Step 1: Reacting 4-methyl-1,2-diaminobenzene with a substituted acetic acid derivative (e.g., chloroacetic acid) under acidic conditions to form the benzimidazole core.
  • Step 2: Optimizing solvent and base selection. Dichloromethane with diisopropylethylamine (DIPEA) has been shown to enhance yields in analogous reactions by minimizing side products .
  • Critical Parameters: Reaction temperature (typically 80–100°C), stoichiometric ratios (1:1.2 for diamine to acid), and post-synthesis purification via recrystallization or column chromatography.

Data Note: In similar syntheses (e.g., imidazole-acetic acid derivatives), yields improved from 55% to 72% when switching from THF to dichloromethane as the solvent .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns and purity. For example, aromatic protons in benzimidazole typically appear at δ 7.2–8.5 ppm, while the acetic acid moiety resonates at δ 3.8–4.2 ppm .
  • Infrared Spectroscopy (IR): Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, and N-H stretches (imidazole) at ~3400 cm⁻¹ .
  • Elemental Analysis: Validates molecular formula (e.g., C₁₀H₁₀N₂O₂) with <0.5% deviation between calculated and observed values .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol .

Advanced: How can computational methods enhance the synthesis and modification of this compound?

Answer:
Integrated computational-experimental frameworks (e.g., ICReDD’s approach) streamline reaction design:

  • Quantum Chemical Calculations: Predict thermodynamic feasibility of intermediates (e.g., transition states in cyclization reactions) .
  • Reaction Path Search Algorithms: Identify optimal conditions (e.g., solvent polarity, catalyst selection) to bypass trial-and-error experimentation .
  • Machine Learning: Trained on existing benzimidazole reaction data, models can propose novel derivatives with desired properties (e.g., solubility, bioactivity) .

Case Study: Computational screening reduced experimental iterations by 40% in designing thiazolo[3,2-a]pyrimidine-benzimidazole hybrids .

Advanced: How do researchers address contradictions in biological activity data across derivatives?

Answer:
Discrepancies often arise from structural variations or experimental conditions. Mitigation strategies include:

  • Systematic Substituent Variation: Testing derivatives with controlled modifications (e.g., 9a–e in ) to isolate substituent effects on bioactivity .
  • Standardized Assays: Replicating studies under identical conditions (e.g., pH, cell lines) to minimize variability .
  • Meta-Analysis: Comparing data across publications to identify trends (e.g., electron-withdrawing groups enhancing anticancer activity in benzimidazole-thiazole hybrids) .

Advanced: What methodologies assess structure-activity relationships (SAR) for this compound?

Answer:
SAR studies employ:

  • Bioisosteric Replacement: Swapping the acetic acid moiety with bioisosteres (e.g., sulfonic acid) to evaluate pharmacokinetic impacts .
  • Docking Simulations: Modeling interactions with biological targets (e.g., enzymes, receptors) to rationalize activity differences. For example, compound 9c in showed stronger binding to α-glucosidase due to bromophenyl substituents .
  • Pharmacophore Mapping: Identifying critical functional groups (e.g., imidazole N-H for hydrogen bonding) using 3D-QSAR models .

Basic: What intermediates are critical in synthesizing this compound?

Answer:
Key intermediates include:

  • N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide: Formed via condensation of 4-methyl-o-phenylenediamine with cyanoacetic acid .
  • Chloroacetate Esters: Used in nucleophilic substitution reactions to introduce the acetic acid sidechain .
  • Purification Intermediates: Crude products often require acid-base extraction to remove unreacted diamine or byproducts .

Advanced: How can design of experiments (DOE) optimize reaction yields?

Answer:
DOE methodologies (e.g., factorial designs) systematically vary parameters:

  • Factors: Temperature, solvent polarity, catalyst loading, and reaction time .
  • Response Surface Models: Predict optimal conditions (e.g., 90°C, 12 hr reaction time for maximum yield) .
  • Case Example: A central composite design reduced the number of experiments by 60% while optimizing thiazole-benzimidazole hybrid synthesis .

Basic: What stability considerations are critical for this compound?

Answer:

  • Storage: Store at –20°C under inert atmosphere to prevent oxidation of the imidazole ring .
  • pH Sensitivity: The acetic acid group may undergo esterification or decarboxylation under strongly acidic/basic conditions .
  • Light Sensitivity: Benzimidazoles are prone to photodegradation; amber glassware is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.